molecular formula C19H21ClN4O2 B5916427 (1Z)-N-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-(4-nitrophenyl)ethan-1-imine

(1Z)-N-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-(4-nitrophenyl)ethan-1-imine

Cat. No.: B5916427
M. Wt: 372.8 g/mol
InChI Key: QNFHCWXWQLNHQX-QNGOZBTKSA-N
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Description

(1Z)-N-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-(4-nitrophenyl)ethan-1-imine is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-(4-nitrophenyl)ethan-1-imine typically involves the reaction of 4-chlorobenzyl chloride with piperazine to form 4-[(4-chlorophenyl)methyl]piperazine. This intermediate is then reacted with 4-nitrobenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the product’s quality .

Chemical Reactions Analysis

Types of Reactions

(1Z)-N-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-(4-nitrophenyl)ethan-1-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The conditions often involve specific temperatures, pressures, and the presence of catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted derivatives from reduction reactions and different substituted piperazines from nucleophilic substitution reactions .

Scientific Research Applications

(1Z)-N-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-(4-nitrophenyl)ethan-1-imine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1Z)-N-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-(4-nitrophenyl)ethan-1-imine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z)-N-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-(4-nitrophenyl)ethan-1-imine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(Z)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-nitrophenyl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2/c1-15(17-4-8-19(9-5-17)24(25)26)21-23-12-10-22(11-13-23)14-16-2-6-18(20)7-3-16/h2-9H,10-14H2,1H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFHCWXWQLNHQX-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N1CCN(CC1)CC2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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